

Application Note and Protocol: In Vitro Antibacterial Assay of Plantaricin 149

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Plantaricin 149 (Pln149) is a bacteriocin produced by Lactobacillus plantarum NRIC 149, a lactic acid bacterium isolated from pineapple. Bacteriocins are ribosomally synthesized antimicrobial peptides that have garnered significant interest as potential alternatives to conventional antibiotics, particularly in the food industry as natural preservatives and in clinical settings against drug-resistant pathogens. Pln149 exhibits a broad spectrum of activity against various foodborne pathogens and spoilage bacteria. This document provides detailed protocols for assessing the in vitro antibacterial activity of Plantaricin 149 using the agar well diffusion method and for determining its minimum inhibitory concentration (MIC).

Data Presentation

Table 1: Inhibitory Spectrum of Partially Purified Plantaricin 149



Indicator Strain	Gram Status	Inhibition Zone Diameter (mm)	MIC (μg/mL)	Source
Listeria monocytogenes	Positive	15.0 ± 0.5	128	
Staphylococcus aureus	Positive	12.5 ± 0.3	256	
Bacillus cereus	Positive	14.2 ± 0.4	128	
Escherichia coli	Negative	No Inhibition	>512	
Salmonella Typhimurium	Negative	No Inhibition	>512	_
Pediococcus pentosaceus	Positive	13.1 ± 0.2	256	_
Clostridium perfringens	Positive	16.3 ± 0.6	64	_

Note: Data represents typical results obtained with partially purified Plantaricin 149. Values may vary depending on the purity of the bacteriocin preparation and the specific strain of the indicator organism.

Experimental ProtocolsPreparation of Plantaricin 149

This protocol describes the partial purification of Plantaricin 149 from the culture supernatant of Lactobacillus plantarum NRIC 149.

Materials:

- Lactobacillus plantarum NRIC 149 culture
- MRS broth (de Man, Rogosa and Sharpe)
- Centrifuge (capable of 10,000 x g)



- Ammonium sulfate
- Dialysis tubing (1 kDa molecular weight cut-off)
- Phosphate buffer (50 mM, pH 7.0)
- Magnetic stirrer and stir bar
- Sterile filtration unit (0.22 μm)

Procedure:

- Culture Growth: Inoculate L. plantarum NRIC 149 into MRS broth and incubate at 30°C for 24-48 hours.
- Cell Removal: Harvest the culture by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
- Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the crude Plantaricin 149.
- Ammonium Sulfate Precipitation: While gently stirring on a magnetic stirrer at 4°C, slowly add ammonium sulfate to the supernatant to achieve 60% saturation. Continue stirring for at least 4 hours to allow for protein precipitation.
- Protein Pellet Collection: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. Discard
 the supernatant and resuspend the pellet in a minimal volume of 50 mM phosphate buffer
 (pH 7.0).
- Dialysis: Transfer the resuspended pellet into a 1 kDa MWCO dialysis tube and dialyze against 50 mM phosphate buffer (pH 7.0) at 4°C for 24 hours, with at least three buffer changes.
- Sterilization and Storage: Sterilize the partially purified Plantaricin 149 solution by passing it through a 0.22 μm filter. Store the solution at -20°C until use.

Agar Well Diffusion Assay



This method is used to qualitatively assess the antibacterial activity of Plantaricin 149.

Materials:

- Partially purified Plantaricin 149 solution
- Indicator bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus)
- Appropriate agar media for indicator strains (e.g., BHI agar for L. monocytogenes, TSB agar for S. aureus)
- Sterile petri dishes
- Sterile cork borer or pipette tips (for creating wells)
- Incubator

Procedure:

- Indicator Lawn Preparation: Prepare a fresh overnight culture of the indicator strain in its appropriate broth. Spread-plate 100 μL of the indicator culture (adjusted to 0.5 McFarland standard) onto the surface of the agar plates to create a bacterial lawn.
- Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
- Sample Addition: Add a known volume (e.g., 50-100 μL) of the partially purified Plantaricin 149 solution into each well. As a negative control, add the same volume of sterile phosphate buffer to a separate well.
- Incubation: Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
- Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

Minimum Inhibitory Concentration (MIC) Determination



This microdilution method is used to quantify the lowest concentration of Plantaricin 149 that inhibits the visible growth of an indicator bacterium.

Materials:

- Partially purified Plantaricin 149 solution of known concentration
- Indicator bacterial strains
- Appropriate broth media for indicator strains (e.g., BHI broth, TSB broth)
- Sterile 96-well microtiter plate
- Multichannel pipette
- Microplate reader (optional)

Procedure:

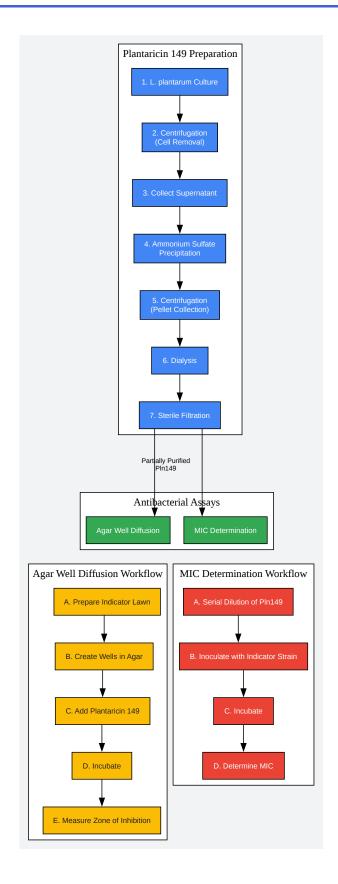
- Plate Preparation: Add 100 μ L of the appropriate sterile broth to all wells of a 96-well microtiter plate.
- Serial Dilution: Add 100 μ L of the Plantaricin 149 solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard the final 100 μ L from the last well.
- Inoculum Preparation: Prepare a fresh culture of the indicator strain and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Inoculation: Add 10 μL of the diluted indicator strain to each well, resulting in a final volume of 110 μL .
- Controls: Include a positive control (broth with inoculum, no Plantaricin 149) and a negative control (broth only) on each plate.
- Incubation: Cover the plate and incubate at the optimal temperature for the indicator strain for 18-24 hours.



• MIC Determination: The MIC is the lowest concentration of Plantaricin 149 at which no visible growth (turbidity) of the indicator bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

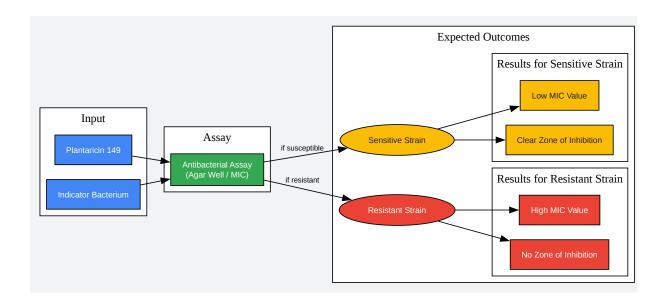




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Caption: Experimental workflow for Plantaricin 149 preparation and antibacterial activity assessment.



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Caption: Logical relationship of expected outcomes from the Plantaricin 149 antibacterial assay.

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